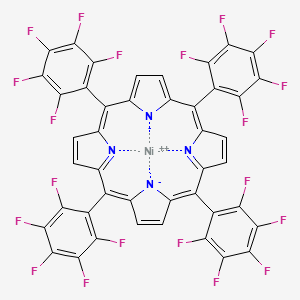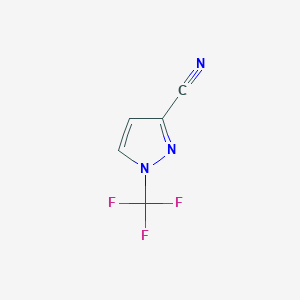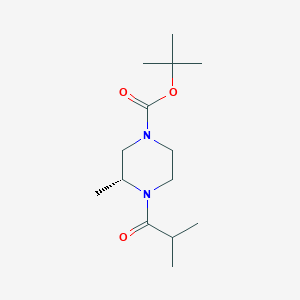
2-Bromo-3,5-dimethylpyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,5-dimethylpyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 3 and 5 positions, and an oxide group at the 1-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dimethylpyridine 1-oxide typically involves the bromination of 3,5-dimethylpyridine-N-oxide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and the presence of metal ions, can significantly influence the yield and selectivity of the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
2-Bromo-3,5-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the N-oxide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to further oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the N-oxide group.
科学的研究の応用
2-Bromo-3,5-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3,5-dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the N-oxide group can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.
類似化合物との比較
Similar Compounds
2-Bromo-3,5-dimethylpyridine: Lacks the N-oxide group, which can affect its reactivity and biological activity.
3,5-Dimethylpyridine-N-oxide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-5-methylpyridine:
Uniqueness
2-Bromo-3,5-dimethylpyridine 1-oxide is unique due to the combination of the bromine atom and the N-oxide group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
2-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3 |
InChIキー |
CQYAGHJFFBHGDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C([N+](=C1)[O-])Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)





